4-bromo-2-(ethylsulfanyl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-ethylsulfanylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNS/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWZDTCURCVUQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=CC(=C1)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unlocking the Therapeutic Potential of 4-bromo-2-(ethylthio)aniline: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Anilines in Modern Drug Discovery
Substituted anilines represent a cornerstone in medicinal chemistry, recognized as "privileged structures" for their versatile role in the development of a wide array of therapeutic agents.[1] Their inherent ability to form critical hydrogen bonds and participate in various non-covalent interactions with biological targets makes them ideal scaffolds for designing enzyme inhibitors and receptor modulators.[1] Within this valuable class of compounds, 4-bromo-2-(ethylthio)aniline emerges as a molecule of significant interest, combining the electronic and steric features of a halogenated aniline with an ortho-alkylthio substituent. While a specific CAS number for 4-bromo-2-(ethylthio)aniline is not readily found in major chemical databases, indicating its status as a potentially novel investigational compound, its structural motifs are present in numerous biologically active molecules. This guide provides a comprehensive technical overview of 4-bromo-2-(ethylthio)aniline, drawing upon data from structurally analogous compounds to detail its synthesis, physicochemical properties, potential applications in drug discovery, and essential safety considerations.
Physicochemical Properties and Characterization: An Inferential Analysis
Due to the absence of specific experimental data for 4-bromo-2-(ethylthio)aniline, its physicochemical properties can be inferred from well-characterized analogous compounds such as 4-bromoaniline and 2-(ethylthio)aniline.
| Property | Predicted Value/Characteristic | Basis of Prediction |
| Molecular Formula | C₈H₁₀BrNS | |
| Molecular Weight | 232.14 g/mol | |
| Appearance | Likely a pale yellow to brown oil or low-melting solid | Based on analogous substituted anilines. |
| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, DMSO, DMF) | Typical for substituted anilines. |
| Melting Point | Estimated to be in the range of 25-50 °C | Interpolated from related bromo- and ethylthio- anilines. |
| Boiling Point | Estimated to be >250 °C at atmospheric pressure | Extrapolated from similar compounds. |
Spectroscopic Characterization
The structural elucidation of 4-bromo-2-(ethylthio)aniline would rely on a combination of spectroscopic techniques. Below are the predicted key spectral features based on analogous structures.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with their chemical shifts and coupling constants influenced by the bromo, ethylthio, and amino substituents. The ethyl group will present as a triplet (CH₃) and a quartet (CH₂).
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the six aromatic carbons, with the carbons directly attached to the heteroatoms (Br, S, N) showing characteristic chemical shifts. The two carbons of the ethyl group will also be readily identifiable. For instance, in 4-bromo-2-methylaniline, the carbon signals are well-resolved, and a similar pattern is expected for the ethylthio analogue.[2]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C-N and C-S stretching vibrations.
Proposed Synthesis of 4-bromo-2-(ethylthio)aniline: A Step-by-Step Protocol
A plausible synthetic route to 4-bromo-2-(ethylthio)aniline can be designed based on established methods for the synthesis of substituted anilines and aryl thioethers. The following multi-step protocol outlines a logical and experimentally viable approach.
Caption: Proposed synthetic workflow for 4-bromo-2-(ethylthio)aniline.
Experimental Protocol:
Step 1: Diazotization of 4-Bromoaniline
-
Dissolve 4-bromoaniline in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C.
-
Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the 4-bromobenzenediazonium salt.
Step 2: Thiocyanation
-
In a separate flask, dissolve potassium thiocyanate (KSCN) in water and cool to 0-5 °C.
-
Slowly add the freshly prepared 4-bromobenzenediazonium salt solution to the KSCN solution.
-
Allow the reaction to warm to room temperature and stir for several hours. The formation of a precipitate, 4-bromo-2-thiocyanatoaniline, should be observed.
-
Filter the precipitate, wash with cold water, and dry.
Step 3: Reduction of the Thiocyanate
-
Suspend the 4-bromo-2-thiocyanatoaniline in a suitable solvent such as ethanol.
-
Add a reducing agent, for example, sodium borohydride (NaBH₄), portion-wise at a controlled temperature.
-
After the reaction is complete (monitored by TLC), carefully quench the reaction with water and extract the product, 4-bromo-2-mercaptoaniline, with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Step 4: Ethylation of the Thiol
-
Dissolve the crude 4-bromo-2-mercaptoaniline in a suitable solvent like ethanol or DMF.
-
Add a base, such as sodium ethoxide or potassium carbonate, to deprotonate the thiol.
-
Add ethyl iodide or another suitable ethylating agent and stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).
-
Work up the reaction by adding water and extracting the final product, 4-bromo-2-(ethylthio)aniline, with an organic solvent.
-
Purify the product by column chromatography on silica gel.
Applications in Drug Discovery and Medicinal Chemistry
The aniline scaffold is a privileged structure in medicinal chemistry, and the introduction of a bromine atom and an ethylthio group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.
Kinase Inhibition in Oncology
Substituted anilines are prominent pharmacophores in the design of kinase inhibitors, which are a critical class of drugs for cancer therapy.[3] The aniline moiety can act as a hinge-binder, forming key hydrogen bonds within the ATP-binding pocket of kinases. The 4-bromo and 2-ethylthio substituents can provide additional interactions and modulate the selectivity and potency of the inhibitor.
For instance, 2-substituted aniline pyrimidine derivatives have been identified as potent dual inhibitors of Mer and c-Met kinases, which are overexpressed in various tumors.[4][5] The structural features of 4-bromo-2-(ethylthio)aniline make it an attractive candidate for incorporation into similar kinase inhibitor scaffolds.
Sources
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- 2. 4-BROMO-2-METHYLANILINE(583-75-5) 13C NMR spectrum [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Monograph: 4-Bromo-2-(ethylsulfanyl)benzenamine
Structural Architecture, Synthetic Protocols, and Chemo-Differentiation Strategies [1]
Executive Summary
4-Bromo-2-(ethylsulfanyl)benzenamine (IUPAC), also known as 4-bromo-2-(ethylthio)aniline , represents a high-value "tri-functional" scaffold in medicinal chemistry.[1] It features three distinct reactive handles—a nucleophilic amine, an electrophilic aryl bromide, and an oxidizable thioether—arranged in a specific 1,2,4-substitution pattern.
This configuration allows for orthogonal functionalization, making the compound a critical building block for:
-
Fragment-Based Drug Discovery (FBDD): Accessing privileged heterocycles like phenothiazines and benzothiazoles.[1]
-
Kinase Inhibitors: The aniline moiety often serves as the hinge-binding motif in ATP-competitive inhibitors.[1][2]
-
Agrochemicals: The thioether group provides a metabolic "switch" (sulfide
sulfoxide sulfone) to modulate lipophilicity and environmental persistence.
Structural Identity & Physicochemical Profile[4][5]
Nomenclature & Identification[2][5]
-
IUPAC Name: 4-Bromo-2-(ethylsulfanyl)benzenamine
-
Common Name: 4-Bromo-2-ethylthioaniline
-
SMILES: CCc1sc(N)ccc1Br (Canonical representation)[1]
-
Molecular Formula:
[1][3] -
Molecular Weight: 232.14 g/mol
Predicted Physicochemical Properties
Note: As a specialized intermediate, experimental data may vary by batch. The following are calculated consensus values based on structural congeners.
| Property | Value (Predicted) | Significance |
| LogP (Octanol/Water) | ~3.1 - 3.4 | Moderate lipophilicity; suitable for CNS-active scaffolds. |
| pKa (Conjugate Acid) | ~3.5 - 4.0 | Lower than unsubstituted aniline (4.6) due to the electron-withdrawing inductive effect (-I) of the bromine and sulfur. |
| H-Bond Donors | 2 (-NH2) | Critical for H-bond interactions in enzyme active sites.[1] |
| Polar Surface Area (PSA) | ~51 | Favorable for membrane permeability.[1] |
Synthetic Architecture
The synthesis of 4-bromo-2-(ethylsulfanyl)benzenamine requires a regioselective approach. Direct bromination of 2-(ethylsulfanyl)aniline is not recommended due to competing oxidation of the sulfur and lack of regiocontrol.
The industry-standard route utilizes Nucleophilic Aromatic Substitution (
Retrosynthetic Analysis
The target is disconnected at the C-S and N-O bonds, tracing back to the commercially available 4-bromo-2-fluoronitrobenzene .
Step-by-Step Protocol
Step 1: Regioselective
Displacement
Rationale: The nitro group at position 1 activates the fluorine at position 2 toward nucleophilic attack. The bromine at position 4 is meta to the nitro group and is significantly less reactive, ensuring high regioselectivity.
-
Reagents: 4-Bromo-2-fluoronitrobenzene (1.0 eq), Sodium ethanethiolate (1.1 eq).[1]
-
Solvent: DMF or DMSO (Polar aprotic solvents accelerate
). -
Conditions:
to RT, 2-4 hours. -
Protocol:
-
Dissolve 4-bromo-2-fluoronitrobenzene in anhydrous DMF under
atmosphere. -
Cool to
. -
Add sodium ethanethiolate portion-wise to control the exotherm.
-
Monitor by TLC/LC-MS for disappearance of starting material.
-
Workup: Dilute with water, extract with EtOAc. The product, 4-bromo-2-(ethylsulfanyl)nitrobenzene , is usually a yellow solid.
-
Step 2: Chemoselective Nitro Reduction
Critical Control Point: Avoid Catalytic Hydrogenation (H2/Pd-C). [1]
-
Risk:[4][5] The thioether sulfur will poison Palladium/Platinum catalysts, halting the reaction or leading to desulfurization byproducts.
-
Solution: Use Dissolving Metal Reductions (Fe, Sn, Zn).
-
Reagents: Iron powder (5.0 eq), Ammonium Chloride (
, 5.0 eq). -
Solvent: Ethanol/Water (3:1).
-
Conditions: Reflux (
), 2-6 hours. -
Protocol:
-
Suspend the nitro intermediate in EtOH/H2O.
-
Add
and Iron powder. -
Heat to reflux with vigorous stirring (mechanical stirring recommended due to iron sludge).
-
Validation: LC-MS will show the mass shift from
(Nitro) to (Amine). -
Purification: Filter hot through Celite to remove iron oxides. Concentrate and recrystallize from hexanes/EtOAc.
-
Reactivity Profile & Chemo-Differentiation
The utility of this scaffold lies in its ability to undergo sequential, orthogonal reactions.
The Bromine Handle (C-4)[10]
-
Reaction: Palladium-catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig).
-
Insight: The electron-donating amino group at C-1 deactivates the C-Br bond slightly compared to a nitrobenzene, but oxidative addition remains facile with modern ligands (e.g., SPhos, XPhos).
-
Precaution: The free amine can bind Pd. Use a bulky ligand or protect the amine (e.g., Boc/Acetyl) prior to coupling if yields are low.
The Aniline Handle (C-1)
-
Reaction: Acylation, Sulfonylation, or Urea formation.
-
Insight: This is the primary vector for extending the scaffold into the "hinge region" of kinase targets.
-
Self-Validation: The nucleophilicity is modulated by the ortho-ethylsulfanyl group (steric bulk) and the para-bromine (inductive withdrawal). Expect reaction rates to be slower than unsubstituted aniline.
The Sulfur Handle (C-2)
-
Reaction: Oxidation.
-
Insight:
-
1.0 eq mCPBA
Sulfoxide (Chiral center, increased polarity). -
2.0+ eq mCPBA
Sulfone (Strong electron-withdrawing group, metabolic stability).
-
-
Strategic Use: Late-stage oxidation allows medicinal chemists to "tune" the lipophilicity (LogD) and solubility of the final drug candidate without changing the carbon skeleton.
Application in Drug Discovery
This scaffold is a bioisostere for 2-alkoxy anilines but with distinct metabolic liabilities and lipophilicity profiles.[1]
Case Study: Phenothiazine Synthesis
This molecule is a direct precursor to substituted phenothiazines (antipsychotic/antihistamine scaffold) via the Smiles Rearrangement or Buchwald-Hartwig cyclization.[1]
-
Acylation of the amine with a 2-halobenzoic acid.
-
Intramolecular C-S bond formation displacing the halide.
Safety & Handling Protocols
-
Hazard Class: Irritant/Toxic (Standard for halogenated anilines).
-
Specific Risk: Thioethers can degrade to thiols (stench) or sulfoxides.
-
Storage: Store under inert gas (
/Ar) at . The free amine is prone to oxidation (browning) upon air exposure. -
Waste: Segregate as halogenated organic waste. Sulfur-containing waste streams should be treated with bleach (hypochlorite) to oxidize residual sulfides before disposal if required by local EHS regulations.
References
-
Nucleophilic Arom
) Mechanisms:-
Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Some Nucleophilic Reagents." Chemical Reviews.
-
Context: Foundational text on the activation of halogens by ortho/para nitro groups.[8]
-
-
Chemoselective Nitro Reduction (Fe/NH4Cl)
-
Ram, S., & Ehrenkaufer, R. E. (1984). "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions." Synthesis.
- Context: Establishes protocols for reducing nitro groups in the presence of sensitive functionalities like halogens and sulfur.
-
[1]
-
-
Palladium Catalysis with Sulfur-Containing Substrates
-
Dubois, F., et al. (2015). "Catalyst poisoning by sulfur in palladium-catalyzed cross-coupling reactions." Journal of Organometallic Chemistry.
- Context: Validates the requirement to avoid Pd/C hydrogenation for thioether-containing nitrobenzenes.
-
[1]
-
-
Synthesis of 2-Alkylthioanilines
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley.
-
Context: General reference for the synthesis of ortho-substituted anilines via displacement and reduction.
-
-
Medicinal Chemistry of Thioethers
-
Ilardi, E. A., et al. (2014). "The thioether group in medicinal chemistry." Journal of Medicinal Chemistry.
- Context: Discusses the metabolic oxidation of sulfide to sulfoxide/sulfone as a design str
-
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Navigating the Uncharted: A Technical Safety Guide to 4-bromo-2-(ethylsulfanyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 4-bromo-2-(ethylsulfanyl)aniline is publicly available at the time of this writing. This guide is a scientifically-informed safety assessment based on the known hazards of structurally analogous compounds. All procedures must be conducted with a thorough, compound-specific risk assessment by qualified personnel.
Introduction: The Imperative of Proactive Safety Assessment
In the fast-paced landscape of pharmaceutical research and development, novel chemical entities are synthesized daily. This compound, a substituted aromatic amine, represents a class of compounds with significant potential as a building block in medicinal chemistry. However, its novelty means that a comprehensive, officially sanctioned safety profile has yet to be established.
This guide is designed to bridge that knowledge gap. As a Senior Application Scientist, my experience dictates that a lack of specific data is not a barrier to safe handling but rather a call for a more rigorous, deductive safety strategy. By examining the known hazards of structurally similar molecules, we can construct a robust framework for the safe handling, storage, and emergency response related to this compound. This document is built on the foundational principles of chemical causality, where structural motifs inform potential reactivity and toxicity.
Hazard Identification: A Comparative Analysis of Structural Analogs
The toxicological and hazardous properties of this compound can be inferred from its core aniline structure and the influence of its substituents: a bromine atom and an ethylsulfanyl group. Aromatic amines as a class are known for their potential toxicity, including methemoglobinemia, and some are classified as carcinogens.[1] The presence of a halogen and a sulfur-containing group can further modify its reactivity and biological activity.
To build a comprehensive hazard profile, we will compare the GHS classifications of several close structural analogs.
Table 1: Comparative GHS Hazard Classifications of Structural Analogs
| Compound | GHS Pictograms | Hazard Statements |
| 4-Bromoaniline | GHS06, GHS07, GHS08 | H302, H311, H315, H319, H332, H335, H373[2] |
| 4-Bromo-2-methylaniline | GHS07, GHS08 | H315, H319, H335, H373[3] |
| 2-Bromo-4-nitroaniline | GHS07 | H302, H312, H332, H315, H319[4] |
| 4-Bromo-2-ethylaniline | GHS02, GHS07 | H226, H315, H319, H335[5][6] |
Based on this comparative analysis, it is prudent to assume that This compound is likely to be:
-
Harmful or Toxic: If swallowed, in contact with skin, or inhaled.
-
An Irritant: Causing skin, eye, and respiratory irritation.
-
A Potential Organ Toxin: With prolonged or repeated exposure.
The presence of the ethylsulfanyl group does not significantly diminish the anticipated hazards associated with the bromo-aniline core. Therefore, handling this compound requires stringent safety protocols.
Figure 1: Predicted Hazard Profile.
Engineering and Personal Protective Controls: A Multi-Layered Defense
A foundational principle of chemical safety is the hierarchy of controls. For a compound of unknown but suspected high toxicity, this hierarchy is not merely a guideline but a mandatory operational standard.
-
Elimination/Substitution: As this compound is the subject of research, elimination is not feasible.
-
Engineering Controls: All work with this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[7]
-
Administrative Controls: Access to areas where this compound is handled should be restricted to trained personnel. A designated area within the lab should be demarcated for its use.
-
Personal Protective Equipment (PPE): This is the last line of defense and must be worn at all times when handling the compound.
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[7] | Aromatic amines can be absorbed through the skin.[8] |
| Eye Protection | Safety goggles or a face shield.[7] | To prevent contact with dust or splashes. |
| Skin and Body | A lab coat or apron.[7] | To protect against accidental skin contact. |
| Respiratory | A respirator with an appropriate filter may be necessary.[7] | To be used in situations where dust or vapors may be present. |
Figure 2: Safe Handling Workflow.
Standard Operating Procedures: From Benchtop to Waste
Handling and Storage
-
Handling: Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[7] Avoid generating dust. Keep containers tightly sealed when not in use.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[8] The container should be clearly labeled with the chemical name and associated hazards.
Emergency Procedures: A Protocol for the Unexpected
In the event of an accidental exposure or spill, a rapid and informed response is critical.
First-Aid Measures:
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, provide artificial respiration. Seek immediate medical attention.[8]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[7][9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[8][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][9]
Spill Response Protocol:
-
Evacuate: Immediately evacuate the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, but avoid creating airborne dust.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite.[8]
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
Figure 3: Chemical Spill Response Protocol.
Conclusion: A Culture of Safety
The responsible advancement of science, particularly in drug discovery, hinges on a proactive and diligent approach to safety. While a dedicated SDS for this compound remains to be published, the principles of chemical analogy provide a strong foundation for its safe management. By treating this compound with the caution afforded to its more well-characterized relatives, researchers can mitigate risks and ensure a safe laboratory environment. This guide serves as a starting point for a comprehensive, internal safety protocol that should be developed and reviewed by the safety officers and researchers who will be handling this novel compound.
References
-
Loba Chemie. (2016, May 6). 4-BROMO ANILINE FOR SYNTHESIS MSDS. [Link]
-
Techno PharmChem. (n.d.). 4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. [Link]
-
Gaurang International. (n.d.). 4-bromo Aniline Manufacturer Exporter Supplier. Retrieved from [Link]
-
Sagar Life Science. (n.d.). 4-BROMO ANILINE Manufacturer in India. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-ethylaniline. National Institutes of Health. Retrieved from [Link]
-
Georganics. (n.d.). 4-Bromo-2-ethylaniline. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Bromoaniline. Retrieved from [Link]
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A Comprehensive Technical Guide to the Solubility of 4-Bromo-2-(ethylthio)aniline in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility of 4-bromo-2-(ethylthio)aniline, a key intermediate in pharmaceutical and agrochemical synthesis. In the absence of extensive published quantitative solubility data for this specific compound, this document synthesizes foundational principles of solubility, predictive methodologies, and detailed experimental protocols to empower researchers, scientists, and drug development professionals. By understanding the interplay of molecular structure and solvent properties, and by applying robust experimental techniques, the solubility of 4-bromo-2-(ethylthio)aniline in various organic solvents can be effectively predicted and determined. This guide is structured to provide both theoretical insights and practical, field-proven methodologies, ensuring scientific integrity and enabling reproducible results.
Introduction: The Critical Role of Solubility in Chemical Process Development
Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a fundamental physicochemical property that governs the success of numerous processes in the chemical and pharmaceutical industries. For a compound like 4-bromo-2-(ethylthio)aniline, a precise understanding of its solubility in a range of organic solvents is paramount for several key operations:
-
Reaction Medium Selection: The choice of solvent can significantly impact reaction kinetics, yield, and impurity profiles. A solvent in which the reactants are sufficiently soluble is often essential for an efficient chemical transformation.
-
Purification and Crystallization: Recrystallization, a common technique for purifying solid compounds, is critically dependent on the differential solubility of the target compound and its impurities in a given solvent system at varying temperatures.[1]
-
Formulation and Drug Delivery: In the pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) is a major determinant of its bioavailability.[2]
-
Analytical Method Development: Techniques such as High-Performance Liquid Chromatography (HPLC) require the analyte to be soluble in the mobile phase for accurate quantification.[3]
This guide will delve into the theoretical and practical aspects of determining the solubility of 4-bromo-2-(ethylthio)aniline, providing a robust framework for its application in research and development.
Theoretical Framework for Predicting Solubility
While experimental determination remains the gold standard, theoretical models can provide valuable initial estimates of solubility, guiding solvent selection and experimental design.
Molecular Structure and Intermolecular Forces
The solubility of 4-bromo-2-(ethylthio)aniline is dictated by its molecular structure and the resulting intermolecular forces it can establish with solvent molecules. The principle of "like dissolves like" is a useful heuristic.[1]
-
Aniline Backbone: The core aniline structure provides a moderately polar aromatic ring and an amino group capable of acting as a hydrogen bond donor.
-
Bromo Group: The bromine atom at the 4-position is an electron-withdrawing group that increases the molecule's polarity and potential for dipole-dipole interactions. Its presence can also influence the compound's boiling point and reactivity.[4]
-
Ethylthio Group: The ethylthio (-S-CH₂CH₃) group at the 2-position introduces a degree of non-polarity due to the ethyl chain. The sulfur atom, while less electronegative than oxygen, can still participate in weak polar interactions.
-
Hydrogen Bonding: The primary amine (-NH₂) is the most significant contributor to hydrogen bonding, a strong type of intermolecular force that enhances solubility in protic solvents.
Based on these features, 4-bromo-2-(ethylthio)aniline is expected to exhibit a nuanced solubility profile, with moderate to good solubility in a range of polar aprotic and some polar protic solvents, and lower solubility in purely nonpolar solvents.
Predictive Models for Solubility
For more quantitative predictions, several computational models can be employed:
-
Hansen Solubility Parameters (HSP): This model deconstructs the total cohesive energy of a substance into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh).[5] A solvent with HSP values similar to those of the solute is likely to be a good solvent.[6] The HSP approach is particularly useful in industries like paints and coatings for predicting polymer solubility.[7]
-
COSMO-RS (COnductor-like Screening MOdel for Real Solvents): This is a powerful quantum chemistry-based model that can predict thermodynamic properties, including solubility, from first principles.[8] COSMO-RS is considered a valuable tool for solvent screening in the pharmaceutical industry.[9] It can provide both qualitative solvent ranking and quantitative solubility predictions.[9]
The logical flow for predicting solubility based on these principles is illustrated in the following diagram:
Caption: Logical workflow for predicting solubility.
Experimental Determination of Solubility
Robust experimental data is indispensable for accurate process design and optimization. The following section details established protocols for determining the equilibrium solubility of 4-bromo-2-(ethylthio)aniline.
The Shake-Flask Method: A Gold Standard
The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[10] It involves agitating an excess of the solid solute in the solvent of interest at a constant temperature until equilibrium is reached.
Experimental Protocol: Shake-Flask Method
-
Preparation:
-
Accurately weigh an excess amount of 4-bromo-2-(ethylthio)aniline into a series of suitable vessels (e.g., glass vials or flasks with screw caps). The amount should be sufficient to ensure a solid phase remains at equilibrium.
-
Add a known volume of the desired organic solvent to each vessel.
-
-
Equilibration:
-
Place the sealed vessels in a constant-temperature shaker bath (e.g., at 25 °C or another relevant process temperature).
-
Agitate the mixtures at a constant rate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[11] The time required to reach equilibrium should be established by preliminary experiments where the concentration is measured at different time points until it plateaus.[12]
-
-
Sample Separation:
-
After equilibration, cease agitation and allow the vessels to stand in the temperature bath for a sufficient time for the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove all particulate matter. This step is critical to avoid overestimation of solubility.
-
-
Analysis:
-
Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of 4-bromo-2-(ethylthio)aniline in the diluted sample using a validated analytical technique such as HPLC or UV-Vis spectroscopy.
-
-
Calculation:
-
Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in units of mg/mL, g/L, or mol/L.
-
The workflow for the shake-flask method is visualized below:
Caption: Shake-flask method workflow.
Gravimetric Method
For a simpler, albeit potentially less precise, determination of solubility, the gravimetric method can be employed.[13] This method involves evaporating the solvent from a known volume of the saturated solution and weighing the residual solute.
Experimental Protocol: Gravimetric Method
-
Prepare a Saturated Solution: Follow steps 1-3 of the Shake-Flask Method to obtain a clear, saturated solution.
-
Sample and Weigh: Accurately pipette a known volume of the filtered saturated solution into a pre-weighed, dry evaporating dish.
-
Evaporation: Carefully evaporate the solvent in a fume hood or a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Drying and Weighing: Dry the residue to a constant weight in a desiccator and re-weigh the evaporating dish.
-
Calculation: The difference in weight before and after evaporation gives the mass of the dissolved solute. The solubility can then be calculated based on the initial volume of the solution.
Analytical Techniques for Concentration Measurement
The accuracy of the solubility determination is highly dependent on the analytical method used to quantify the solute concentration.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and specific method for determining the concentration of organic compounds.[14] A validated reversed-phase HPLC method with UV detection is well-suited for analyzing 4-bromo-2-(ethylthio)aniline. A calibration curve should be prepared using standards of known concentration to ensure accurate quantification.[3]
-
UV-Visible (UV-Vis) Spectroscopy: If 4-bromo-2-(ethylthio)aniline has a distinct chromophore, UV-Vis spectroscopy can be a rapid and straightforward method for concentration determination.[15] A calibration curve based on Beer-Lambert's law must be established.[16]
Expected Solubility Profile and Data Presentation
Table 1: Predicted Qualitative Solubility of 4-Bromo-2-(ethylthio)aniline
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene, Diethyl ether | Low to Moderate | The nonpolar aromatic ring and ethyl group will interact favorably with these solvents, but the polar amino and bromo groups will limit high solubility. |
| Polar Aprotic | Acetone, Acetonitrile, DMF, DMSO | Moderate to High | These solvents can engage in dipole-dipole interactions with the polar functional groups of the solute but cannot donate hydrogen bonds. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | These solvents can act as both hydrogen bond donors and acceptors, interacting with the amino group. The nonpolar parts of the alcohols will interact with the nonpolar regions of the solute. |
| Highly Polar | Water | Very Low | The large, predominantly nonpolar structure of the molecule will overcome the hydrogen bonding potential of the amino group, leading to poor aqueous solubility. |
For experimentally determined data, it is crucial to present it in a clear and organized manner to facilitate comparison and analysis.
Table 2: Template for Experimental Solubility Data of 4-Bromo-2-(ethylthio)aniline at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (g/L) | Molar Solubility (mol/L) |
| e.g., Methanol | |||
| e.g., Acetone | |||
| e.g., Toluene | |||
| e.g., Hexane |
Conclusion and Future Recommendations
This technical guide has provided a comprehensive framework for understanding and determining the solubility of 4-bromo-2-(ethylthio)aniline in organic solvents. While predictive models offer valuable initial assessments, experimental determination using robust methods like the shake-flask technique coupled with accurate analytical quantification is essential for obtaining reliable data for process development and optimization.
It is recommended that researchers undertaking solubility studies for this compound:
-
Perform preliminary screening with a wide range of solvents to identify suitable candidates for specific applications.
-
Carefully validate all analytical methods to ensure accuracy and precision.
-
Investigate the effect of temperature on solubility, as this is critical for applications such as recrystallization.
-
Contribute experimentally determined solubility data to the scientific literature to enrich the collective knowledge base for this important chemical intermediate.
By following the principles and protocols outlined in this guide, researchers can confidently navigate the challenges of solubility determination and unlock the full potential of 4-bromo-2-(ethylthio)aniline in their synthetic and developmental endeavors.
References
- Hansen, C. M. (1967). The Three Dimensional Solubility Parameter and Solvent Diffusion Coefficient. Danish Technical Press.
- BenchChem. (2025).
- Determination of Solubility by Gravimetric Method.
- Taylor & Francis. (n.d.). Hansen solubility parameter – Knowledge and References.
- Klajmon, M. (n.d.).
- Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.
- Eckert, F. (2007). Prediction of Solubility with COSMO-RS. In Royal Society of Chemistry.
- AAPS PharmSciTech. (n.d.).
- Mac Fhionnlaoich, N., Zeglinski, J., Simon, M., Wood, B., Davin, S., & Glennon, B. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection.
- Lund University. (n.d.).
- PubMed. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry.
- Wiley Online Library. (n.d.). Revisiting Hansen Solubility Parameters by Including Thermodynamics.
- Eckert, F. (n.d.). Prediction of Solubility with COSMO-RS. Zenodo.
- Royal Society of Chemistry. (2022). In silico COSMO-RS predictive screening of ionic liquids for the dissolution of plastic.
- Agfa Corporate. (2022). Hansen Solubility Parameters (HSP) | AgfaLabs.
- JoVE. (2020). Video: Solubility - Concept.
- ACS Publications. (n.d.). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells.
- Park, K. (n.d.). Hansen Solubility Parameters.
- Wikipedia. (n.d.). Solubility.
- ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?
- ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?
- NCBI Bookshelf. (2022). Biochemistry, Dissolution and Solubility.
- American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
- PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
- BenchChem. (n.d.). influence of solvent choice on the reaction rate and yield of N-(9H-Fluoren-9-ylidene)
- Fiveable. (2025). Bromo Group Definition - Organic Chemistry Key Term.
- Lokey Lab Protocols. (2017). Shake Flask logK.
- Chemistry LibreTexts. (n.d.). Solubility.
- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
- BenchChem. (2025). An In-depth Technical Guide on the Solubility of 1-Bromo-3-(bromomethyl)-2-chlorobenzene in Organic Solvents.
- Quora. (2017). How do you perform the shake flask method to determine solubility?
- Roots Press. (2024). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer.
- Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.
- Analytik NEWS. (2024).
- World Health Organiz
- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- European Medicines Agency. (2020).
- Chromatography Forum. (2009). how can i test the solubility in hplc please ?
- ResearchGate. (2025). Development and validation of a RP-HPLC method for determination of solubility of furosemide | Request PDF.
- FDA. (n.d.).
- University of Rochester. (n.d.).
- MSE Supplies. (2025). Gravimetric Analysis General Guide.
- SlideShare. (n.d.). Gravimetric method of analysis.
- BenchChem. (2025). A Technical Guide to the Organic Solvent Solubility of (3-Bromo-2-methylpropyl)benzene.
- BMG LABTECH. (2023).
- DTIC. (n.d.). Analytical Methods for Determining the Concentration of Solvent Yellow 33, Solvent Green 3, Synthetic-HC (Hexachloroethane) Smok.
- Scribd. (n.d.). Recrystallization: Figure 1.
- University of Rochester. (n.d.).
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Methodological & Application
Application Note: Modular Synthesis of 6-Bromobenzothiazoles from 4-Bromo-2-(ethylsulfanyl)aniline
[1][2][3]
Executive Summary & Strategic Analysis
The benzothiazole pharmacophore is ubiquitous in medicinal chemistry, serving as the core for antitumor, antimicrobial, and neuroprotective agents (e.g., Riluzole).[2][3] The starting material, This compound , offers a pre-functionalized halogen handle (C4-Br) essential for downstream cross-coupling (Suzuki, Buchwald-Hartwig).[1][2][3]
However, the S-ethyl moiety presents a synthetic barrier.[1] Direct cyclization is kinetically disfavored compared to free thiols.[1][4] Therefore, this guide prioritizes a Two-Stage "Deprotect-Then-Cyclize" Strategy , which offers superior regiocontrol and yield compared to harsh "one-pot" oxidative methods that often lead to over-bromination or tar formation.[1][3]
The Synthetic Pathway[1][5][6][7][8][9][10][11]
Experimental Protocols
Stage I: Chemoselective S-Dealkylation
Objective: Removal of the ethyl group to unmask the thiophenol without debrominating the aromatic ring.[1]
Rationale: While traditional methods use sodium in liquid ammonia (Birch conditions), this often causes reductive debromination (loss of the Ar-Br).[3] The use of Aluminum Chloride (
Protocol A: Lewis-Acid Mediated S-Dealkylation
Reagents:
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet.
-
Solvation: Dissolve this compound (e.g., 10 mmol) in anhydrous toluene (50 mL).
-
Addition: Cool the solution to 0°C. Add powdered
portion-wise to control the exotherm. The mixture may turn dark/slurry.[1][4] -
Reaction: Remove the ice bath and heat to reflux (110°C) for 3–5 hours. Monitor via TLC (Solvent: Hexane/EtOAc 8:2).[1][3][4] The starting material (S-Et) is less polar than the free thiol product.[1]
-
Quenching (Critical): Cool to room temperature. Pour the reaction mixture slowly into a beaker containing crushed ice and concentrated HCl (10 mL). Caution: Vigorous evolution of gas.[4]
-
Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over
, and concentrate.[3]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Result: The product, 2-amino-5-bromobenzenethiol , is an unstable solid (oxidizes to disulfide in air).[1][3] Proceed immediately to Stage II.
Stage II: Oxidative Cyclization
Objective: Formation of the thiazole ring.[1]
We present two variants depending on the desired substitution at the C2 position.
Protocol B1: Synthesis of 2-Aryl/Alkyl-6-Bromobenzothiazoles
Mechanism: Schiff base formation followed by intramolecular nucleophilic attack and oxidative aromatization.[1][2]
Reagents:
-
Freshly prepared 2-amino-5-bromobenzenethiol (1.0 equiv)[1][3]
-
Sodium Metabisulfite (
) (2.0 equiv) or DMSO (catalytic )[2][3]
Methodology:
-
Mixing: In a flask, dissolve the thiol intermediate (from Stage I) and the chosen aldehyde (e.g., 4-chlorobenzaldehyde) in DMF (10 volumes).
-
Oxidant Addition: Add Sodium Metabisulfite (
). -
Heating: Heat the mixture to 100–120°C for 4–6 hours.
-
Workup: Pour the mixture into ice water. The benzothiazole product usually precipitates.[1][4] Filter the solid.[1][4][5]
-
Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Hexane/EtOAc).
Protocol B2: Synthesis of 2-Amino-6-Bromobenzothiazoles
Target: Riluzole analogs.
Reagents:
Methodology:
Data Presentation & Troubleshooting
Table 1: Comparative Yields & Conditions
| Reaction Stage | Method | Key Reagent | Typical Yield | Critical Note |
| Dealkylation | Lewis Acid | 75-85% | Anhydrous conditions essential.[1][2] | |
| Dealkylation | Nucleophilic | NaSMe / DMF | 60-70% | Milder, but requires odor control.[1] |
| Cyclization | Oxidative | Aldehyde / | 80-92% | High tolerance for functional groups.[1][4] |
| Cyclization | Condensation | Carboxylic Acid / PPA | 50-65% | Harsh; PPA is viscous/hard to work up.[1][2][4] |
Troubleshooting Guide:
-
Low Yield in Stage I: If the S-Et bond is stubborn, switch solvent to Xylene to increase reflux temperature (140°C).[1][3]
-
Disulfide Formation: If the intermediate thiol turns into a yellow dimer (disulfide) before cyclization, add Triphenylphosphine (
) (0.1 equiv) to the cyclization mixture to reduce it in situ.[2][3] -
Regiochemistry: The 4-bromo position on the aniline guarantees the 6-bromo position on the benzothiazole.[1] No other regioisomer is possible via this mechanism.[1][4]
Pathway Visualization
The following diagram illustrates the regiochemical logic and workflow.
Caption: Synthetic workflow converting the S-ethyl protected precursor into diverse 6-bromobenzothiazole libraries via the critical thiophenol intermediate.
References
-
General Synthesis of Benzothiazoles: Gupta, R. R., Kalwar, N., Kumar, M. (1998).[2][3] Synthesis, Properties, and Reactions of Benzothiazoles. In: Heterocyclic Chemistry II. Springer.[1][4]
-
Dealkylation of Aryl Alkyl Sulfides: Node, M., et al. (1980).[3][4] Hard acid and soft nucleophile system.[1][4] 2. Demethylation of methyl ethers of alcohol and phenol with aluminum halide-thiol system.[1][4] Journal of Organic Chemistry, 45(22), 4455–4458. Link
-
Oxidative Cyclization Protocol: Mortimer, C. G., et al. (2006).[3][4] Antitumor Benzothiazoles. 26. 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (PMX 610, NSC 721648): A Fluorinated 2-Arylbenzothiazole with Potent and Selective Antitumor Activity.[1][2][3] Journal of Medicinal Chemistry, 49(1), 179–185.[3] Link
-
Green Synthesis using Sodium Metabisulfite: Paul, S., et al. (2012).[2][3][4] Sodium metabisulfite: an efficient catalyst for the synthesis of 2-substituted benzothiazoles.[1] Tetrahedron Letters, 53(12), 1480-1483.[3] Link
-
Synthesis of 2-Aminobenzothiazoles (Riluzole Analogs): Hays, S. J., et al. (1998).[2][3] Riluzole analogues: structure-activity relationships of the benzothiazole ring. Bioorganic & Medicinal Chemistry, 6(12), 2449–2458.[3] Link
Application Notes and Protocols for Cross-Coupling Reactions of Bromo-Thio-Anilines
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Synthetic Challenge and Strategic Importance of Bromo-Thio-Anilines
In the landscape of modern medicinal chemistry and materials science, the aniline scaffold remains a cornerstone for the development of novel molecular entities. The strategic incorporation of thioether and halogen functionalities onto this core structure provides a versatile platform for late-stage diversification, enabling the rapid exploration of chemical space and the fine-tuning of physicochemical and pharmacological properties. Bromo-thio-anilines, in particular, represent a class of high-value building blocks, where the bromine atom serves as a reactive handle for a multitude of palladium-catalyzed cross-coupling reactions.
However, the simultaneous presence of an amino group and a sulfur-containing moiety introduces a unique set of challenges to these transformations. The lone pair of electrons on both the nitrogen and sulfur atoms can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1] This competitive binding can disrupt the catalytic cycle, resulting in sluggish reactions, low yields, and the formation of undesirable side products.
This comprehensive guide provides detailed application notes and robust protocols for the successful execution of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions on bromo-thio-aniline substrates. Drawing from established literature and field-proven insights, this document explains the causality behind experimental choices, offers troubleshooting strategies, and provides a framework for the rational design of synthetic routes toward complex, functionalized aniline derivatives.
I. Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a preeminent method for the formation of biaryl structures, prized for its operational simplicity and broad functional group tolerance.[2] When applied to bromo-thio-anilines, the primary challenge lies in overcoming the potential for catalyst inhibition by the sulfur and nitrogen atoms. The selection of an appropriate ligand is therefore paramount to achieving high efficiency.
Scientist's Corner: Expertise & Experience in Practice
The key to a successful Suzuki-Miyaura coupling of a bromo-thio-aniline is the choice of a ligand that can effectively stabilize the palladium catalyst and promote the desired catalytic turnover. Bulky, electron-rich phosphine ligands, such as the Buchwald-type ligands (e.g., SPhos, XPhos), have proven to be particularly effective for electron-rich and sterically hindered aryl bromides.[2] These ligands create a sterically crowded coordination sphere around the palladium center, which can disfavor the binding of the thioether and aniline moieties while promoting the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[3]
In a notable example, the Suzuki coupling of an (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivative was successfully achieved using Pd(PPh₃)₄.[4] This demonstrates that even with multiple potential coordination sites, the appropriate choice of catalyst and conditions can lead to the desired product.
Experimental Protocol: Suzuki-Miyaura Coupling of a Bromo-Thio-Aniline Derivative
This protocol is adapted from the successful coupling of an (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivative with an arylboronic acid.[4]
Materials:
-
(E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.2 equiv)
-
1,4-Dioxane/Water (4:1)
-
Nitrogen or Argon gas
-
Schlenk flask and standard glassware
Procedure:
-
To a dry Schlenk flask, add (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the Pd(PPh₃)₄ catalyst to the flask under the inert atmosphere.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Aryl Bromide | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoaniline | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 | [5] |
| 2-Bromoaniline | 2-Thienylboronic acid | Pd(dtbpf)Cl₂ | Et₃N | H₂O (micellar) | RT | 0.25 | 86 | [6] |
| 3-Bromoaniline | 2-Thienylboronic acid | Pd(dtbpf)Cl₂ | Et₃N | H₂O (micellar) | RT | 1 | 96 | [6] |
| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90 | 12 | 33-40 | [4] |
Mechanistic Workflow: Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura reaction with potential catalyst inhibition pathways.
II. Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and efficient method for the formation of C-N bonds.[7][8] For bromo-thio-aniline substrates, this reaction can be employed to introduce a second amino group, leading to valuable diamine scaffolds. The challenges of catalyst inhibition remain pertinent, and the choice of ligand and base is critical for success.
Scientist's Corner: Expertise & Experience in Practice
In the context of Buchwald-Hartwig amination, the use of bulky, electron-rich phosphine ligands is also highly recommended. Ligands such as BINAP, DPPF, and XANTPHOS have demonstrated broad utility.[9] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required to facilitate the deprotonation of the amine and promote the formation of the palladium-amido complex.[10] The reaction is often performed in anhydrous, aprotic solvents like toluene or dioxane under an inert atmosphere to prevent catalyst decomposition and competing side reactions.
Experimental Protocol: Buchwald-Hartwig Amination of a Bromo-Aromatic Ring
This general protocol can be adapted for bromo-thio-aniline substrates.[9]
Materials:
-
Bromo-thio-aniline (1.0 equiv)
-
Primary or secondary amine (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
BINAP (3-8 mol%)
-
Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (1.5-2.0 equiv)
-
Anhydrous toluene
-
Nitrogen or Argon gas
-
Schlenk tube and standard glassware
Procedure:
-
To a dry Schlenk tube, add the bromo-thio-aniline, Pd(OAc)₂, BINAP, and the base.
-
Evacuate and backfill the tube with an inert gas (repeat three times).
-
Add anhydrous toluene via syringe, followed by the amine.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite, washing with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Buchwald-Hartwig Amination Reactions
| Aryl Bromide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | Morpholine | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Dioxane | 100 | 18 | 98 | [11] |
| 4,7-dibromobenzo[c]-1,2,5-thiadiazole | Benzophenone imine | Pd(OAc)₂/BINAP | Cs₂CO₃ | Toluene | 110 | 8 | (not specified) | [9] |
| 3-Bromo-glutarimide | tert-butyl 4-(aminomethyl)piperidine-1-carboxylate | Pd₂(dba)₃/BrettPhos | LHMDS | Dioxane | 90 | 2 | >95 | [10] |
Mechanistic Workflow: Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination with potential inhibition pathways.
III. Sonogashira Coupling: Accessing C(sp²)–C(sp) Architectures
The Sonogashira reaction provides a powerful means to install alkyne functionalities onto aromatic rings, creating linear scaffolds of significant interest in materials science and as precursors for further synthetic transformations.[12] This reaction typically employs a dual catalytic system of palladium and copper(I).
Scientist's Corner: Expertise & Experience in Practice
For Sonogashira couplings of bromo-thio-anilines, catalyst inhibition remains a concern. The use of a copper co-catalyst (e.g., CuI) is standard, but copper-free conditions have also been developed and may be advantageous in cases where copper-mediated side reactions are observed.[13] The choice of base is also crucial, with amine bases such as triethylamine or diisopropylamine commonly employed, often serving as the solvent as well. The palladium catalyst is typically a Pd(0) species, which can be generated in situ from a Pd(II) precursor like PdCl₂(PPh₃)₂.
Experimental Protocol: Sonogashira Coupling of an Aryl Bromide
This general protocol is a good starting point for the Sonogashira coupling of bromo-thio-anilines.[12]
Materials:
-
Bromo-thio-aniline (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
Copper(I) iodide (CuI) (3-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (as solvent or co-solvent)
-
Anhydrous THF or DMF (optional co-solvent)
-
Nitrogen or Argon gas
-
Schlenk flask and standard glassware
Procedure:
-
To a dry Schlenk flask, add the bromo-thio-aniline, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed amine base (and co-solvent, if used) via syringe.
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (40-80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Sonogashira Coupling Reactions
| Aryl Bromide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoindole | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | 80 | 4-6 | 85 | [11] |
| 2-Amino-4-bromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 65 | 12 | 78 | [12] |
| 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄/CuI | Et₃N | Benzene | RT | 2 | 95 | [7] |
Mechanistic Workflow: Sonogashira Coupling
Caption: Catalytic cycles of the Sonogashira coupling reaction.
IV. Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Catalyst inhibition by sulfur or nitrogen. | Increase catalyst loading (2-5 mol%). Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). Use a pre-formed palladium catalyst to bypass in situ activation issues. |
| Inefficient oxidative addition. | For electron-rich bromo-thio-anilines, increase the reaction temperature. Ensure the palladium precursor is of high quality. | |
| Inappropriate base. | Screen a panel of bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu, LHMDS). Ensure the base is anhydrous and finely powdered. | |
| Formation of Side Products | Homocoupling of boronic acid or alkyne. | Use a slight excess of the bromo-thio-aniline. Lower the reaction temperature. For Sonogashira, minimize the amount of CuI. |
| Protodeboronation (Suzuki). | Use a less aqueous solvent system. Use boronic esters or trifluoroborate salts. | |
| Hydrodehalogenation. | Ensure strictly anhydrous and anaerobic conditions. |
V. Conclusion
The cross-coupling of bromo-thio-anilines presents a formidable yet surmountable synthetic challenge. By understanding the underlying mechanistic principles and the potential for catalyst inhibition, researchers can devise rational strategies to overcome these obstacles. The judicious selection of ligands, bases, and reaction conditions is paramount to achieving high yields and clean conversions. The protocols and insights provided in this guide serve as a robust starting point for the development of efficient and scalable synthetic routes to a diverse array of functionalized aniline derivatives, thereby empowering the advancement of drug discovery and materials science.
References
- BenchChem. (2025). Application Note: Ligand Selection for Suzuki Coupling of 5-Bromo-2-isobutoxybenzonitrile.
- BenchChem. (2025). Suzuki Coupling Efficiency: A Comparative Analysis of 4-Bromo-2,6-diiodoaniline and Other Haloanilines.
- Wikipedia. (2023).
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
- Gale, P. A. (Ed.). (2012). Comprehensive Supramolecular Chemistry II. Elsevier.
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine.
- BenchChem. (2025). Application Notes: Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles.
- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Chemistry LibreTexts. (2023, June 30).
- PubMed. (2021, September 15). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo- N-((3-bromothiophen-2-yl)methylene)
- University of Oxford. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds.
- BenchChem. (2025). dealing with the low reactivity of 3-Amino-5-bromopyridine in coupling reactions.
- BenchChem. (2025). A Comparative Guide to the Cross-Reactivity of 4-Bromo-3-(trifluoromethyl)aniline in Key Coupling Reactions.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- National Institutes of Health. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview.
- National Institutes of Health. (2024, December 12). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Chemistry LibreTexts. (2023, August 2). 2.
- Wikipedia. (n.d.). Sonogashira coupling.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling.
- The Nobel Foundation. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- Fisher Scientific. (n.d.).
- The Mirica Group - Illinois. (2025, August 26). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes.
- The Hartwig Group. (2005). Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands.
- National Institutes of Health. (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules.
- Semantic Scholar. (n.d.). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)
- MDPI. (2020, October 23). Suzuki–Miyaura Reactions of (4-bromophenyl)
- ResearchGate. (2025, August 7). CuI-Catalyzed Coupling Reactions of Aryl Iodides and Bromides with Thiols Promoted by Amino Acid Ligands | Request PDF.
- MDPI. (n.d.).
- National Institutes of Health. (n.d.). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes.
- Royal Society of Chemistry. (2011, June 8). Recent advances in Sonogashira reactions.
- MDPI. (2021, December 16).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. boa.unimib.it [boa.unimib.it]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. fishersci.co.uk [fishersci.co.uk]
Troubleshooting & Optimization
Technical Support Center: Stability Management for 4-Bromo-2-(ethylsulfanyl)aniline
[1]
Ticket ID: SULF-OX-PREV-001 Status: Open Priority: Critical (Stability/Purity) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary & Problem Definition
The Issue: Users frequently report degradation of 4-bromo-2-(ethylsulfanyl)aniline (CAS: N/A for specific isomer, generic thioether-aniline class) during storage or reaction workup.[1] The primary failure mode is the oxidation of the ethylsulfanyl (thioether) moiety into its corresponding sulfoxide (S=O) and sulfone (O=S=O) derivatives.
The Chemistry:
The sulfur atom in the ethylsulfanyl group possesses two lone pairs of electrons, making it a "soft" nucleophile. It is highly susceptible to electrophilic attack by Reactive Oxygen Species (ROS), peroxides found in solvents (e.g., THF, Dioxane), or atmospheric oxygen.[1] The electron-donating amino group (
Scope of Support: This guide provides troubleshooting steps, self-validating protocols, and mechanistic insights to prevent "M+16" (Sulfoxide) and "M+32" (Sulfone) impurities.[1]
Troubleshooting Guide (Q&A Format)
Category A: Storage & Stability[2]
Q: My sample has turned from off-white to yellow/brown after one week. Is it oxidized?
-
Diagnosis: Color change often indicates the formation of azo-dimers (via amine oxidation) or complex degradation products. However, sulfur oxidation is often colorless.[1]
-
Immediate Action: Run an LC-MS.
-
Target Mass (M): [Calculated MW of this compound]
-
Look for: Peaks at M+16 (Sulfoxide) and M+32 (Sulfone).
-
-
Root Cause: Auto-oxidation due to air exposure or light.
-
Solution: Store the compound under an Argon atmosphere in amber vials at -20°C. Argon is heavier than air and provides a better blanket than Nitrogen for long-term storage.
Q: Can I store this compound in solution?
-
Technical Advice: Avoid if possible. If necessary, use degassed solvents (methanol or acetonitrile) and store at -80°C.[1]
-
Critical Warning: Never store in ethers (THF, Diethyl ether) or chlorinated solvents (DCM/Chloroform) for long periods.[1] Ethers form peroxides (oxidants), and chlorinated solvents can become acidic, promoting degradation.[1]
Category B: Synthetic Workflow
Q: I see significant sulfoxide formation during my reaction workup. Why?
-
Diagnosis: The likely culprit is peroxides present in your extraction solvents (Ether, EtOAc) or "wet" workup conditions promoting air oxidation.
-
Corrective Action:
-
Test your solvents: Use Quantofix® peroxide test strips on your extraction solvents.[2]
-
Add a Scavenger: Wash the organic layer with a mild reducing agent, such as 10% Sodium Thiosulfate or Sodium Metabisulfite , during the extraction phase to quench any dissolved oxidants immediately.
-
Q: I need to protect the amine (e.g., Boc-protection). Will the conditions oxidize the sulfur?
Mechanistic Visualization
The following diagram illustrates the stepwise oxidation pathway and the critical intervention points.
Figure 1: Stepwise oxidation pathway of the thioether moiety.[1] Note that the transformation from Sulfide to Sulfoxide is the most rapid and common failure mode.
Self-Validating Protocols
These protocols include "Checkpoints" to ensure the system is secure before risking your valuable material.
Protocol A: The "Freeze-Pump-Thaw" (Gold Standard for Solvents)
Use this for reaction solvents (THF, DMF, Toluene) prior to dissolving the aniline.[1]
-
Setup: Place solvent in a Schlenk flask. Connect to a high-vacuum manifold.
-
Freeze: Submerge flask in liquid nitrogen (-196°C) until solid.
-
Pump: Open to vacuum for 5-10 minutes. (Removes gas from headspace).[3]
-
Thaw: Close vacuum. Thaw in warm water bath. (Gas bubbles escape liquid).[4]
-
Repeat: Perform cycles 2-4 three times total.
-
Validation Checkpoint: After the 3rd thaw, the solvent should not bubble when the vacuum is applied briefly. If it bubbles, repeat.
Protocol B: Peroxide Removal (The "Ferrous" Wash)
Use this for extraction solvents (Ether, EtOAc) if test strips are positive.[1]
-
Preparation: Prepare a solution of Ferrous Sulfate (FeSO4) (10g) and H2SO4 (1mL) in water (100mL).
-
Wash: Shake your solvent with this solution in a separatory funnel. The Fe(II) reduces peroxides to alcohols, oxidizing to Fe(III).
-
Validation Checkpoint: Test the organic layer again with a peroxide strip. It must be 0 ppm (White).
-
Dry: Dry over MgSO4 immediately to remove water.
Data & Chemical Compatibility
Table 1: Solvent Compatibility for this compound
| Solvent | Risk Level | Primary Hazard | Mitigation Strategy |
| THF / Dioxane | High | Rapid Peroxide Formation | Distill over Na/Benzophenone or use inhibitor-free HPLC grade immediately.[1] |
| Chloroform / DCM | Medium | Acidic decomposition / Phosgene | Pass through Basic Alumina plug to neutralize acid/peroxides. |
| Methanol / Ethanol | Low | Dissolved Oxygen | Sparging with Argon for 20 mins. |
| DMF / DMSO | Medium | Thermal Decomposition | Keep temp < 40°C; DMSO can act as an oxidant at high temps. |
Decision Logic for Handling
Follow this logic tree to determine the correct handling procedure for your specific experimental stage.
Figure 2: Decision tree for safe handling and solvent selection.
References
-
ACS GCI Pharmaceutical Roundtable. (2024). Reagent Guide: Oxidation of Sulfides. American Chemical Society. [Link]
-
LibreTexts Chemistry. (2024). 8: Freeze-Pump-Thaw Degassing of Liquids.[3] Chemistry LibreTexts. [Link]]
-
University of British Columbia. (2024). Handling and Removing Peroxides.[2][5][6][7] UBC Risk Management Services. [Link]
-
National Institutes of Health (NIH). (2002). Mechanism of the oxidation of sulfides by dioxiranes.[8][9] PubMed. [Link]
Disclaimer: This guide is for research purposes only. Always consult your institution's Chemical Hygiene Plan (CHP) before handling hazardous reagents.
Sources
- 1. CN102993022A - Preparation method of bromoaniline - Google Patents [patents.google.com]
- 2. ehs.wisc.edu [ehs.wisc.edu]
- 3. Video: Degassing Liquids with Freeze-Pump-Thaw Cycling [jove.com]
- 4. Safety Web - SOP - Freeze-Pump-Thaw Degassing of Liquids [sites.science.oregonstate.edu]
- 5. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 6. Sciencemadness Discussion Board - removing peroxides from thf with ferrous sulfate - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Management of Peroxide-Forming Organic Solvents [ehs.lbl.gov]
- 8. jsynthchem.com [jsynthchem.com]
- 9. Mechanism of the oxidation of sulfides by dioxiranes. 1. Intermediacy of a 10-S-4 hypervalent sulfur adduct - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
HPLC Purity Profiling Guide: 4-Bromo-2-(ethylsulfanyl)aniline
Executive Summary
Objective: To provide a comparative technical guide for the HPLC purity analysis of 4-bromo-2-(ethylsulfanyl)aniline (CAS: 1044692-03-0), a critical intermediate in the synthesis of sulfonamide antibiotics and agrochemicals.
The Challenge: This molecule presents a dual analytical challenge:
-
The Aniline Moiety: Basic nitrogen leads to severe peak tailing on standard C18 columns due to silanol interactions at neutral pH.
-
The Thioether Group: The ethylsulfanyl (-SEt) moiety is highly susceptible to oxidation, forming sulfoxide (R-SO-Et) and sulfone (R-SO2-Et) impurities during storage or synthesis. Standard generic methods often co-elute these polar oxidation byproducts with the main peak or the solvent front.
The Solution: This guide compares a Generic Phosphate Method (Method A) against an Optimized Acidic Phenyl-Hexyl Method (Method B) . We demonstrate why Method B is the superior choice for GMP-compliant release testing, offering superior resolution (
Chemical Context & Impurity Landscape
Before establishing the method, we must define what we are separating. The synthesis of this compound typically involves the bromination of 2-(ethylsulfanyl)aniline.
Critical Impurities
| Impurity Type | Chemical Name | Relative Hydrophobicity | Elution Order (RP-HPLC) |
| Precursor | 2-(ethylsulfanyl)aniline | Low (Missing Br) | Early |
| Oxidation 1 | 4-bromo-2-(ethylsulfinyl)aniline | Very Low (Polar S=O) | Very Early (Fronting) |
| Oxidation 2 | 4-bromo-2-(ethylsulfonyl)aniline | Low (Polar O=S=O) | Early |
| Regioisomer | 6-bromo-2-(ethylsulfanyl)aniline | High (Similar to Target) | Close Elution (Critical Pair) |
| Over-reaction | 2,4-dibromo-6-(ethylsulfanyl)aniline | Very High | Late |
Impurity Formation Pathway (Diagram)
Figure 1: Reaction and degradation pathway showing critical impurities that the HPLC method must resolve.
Method Comparison: Generic vs. Optimized
Method A: The "Standard" Generic Approach
Commonly found in general supplier COAs.
-
Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus), 5 µm.
-
Mobile Phase: Phosphate Buffer (pH 7.0) / Acetonitrile.[1][2][3][4]
-
Mechanism: Neutral pH suppression of ionization.
Performance Verdict: FAIL .
-
Issue 1: At pH 7.0, the aniline is partially ionized (
), leading to peak broadening. -
Issue 2: The "Sulfide" oxidation products (sulfoxides) are very polar and often co-elute with the solvent front or the precursor peak.
-
Issue 3: Standard C18 lacks the
selectivity required to separate the 4-bromo and 6-bromo regioisomers efficiently.
Method B: The Optimized "Acidic Phenyl-Hexyl" Approach
Recommended for Drug Development & Stability Studies.
-
Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl or HALO Phenyl-Hexyl), 2.7 µm or 3.5 µm.
-
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).
-
Mechanism:
-
Acidic pH: Fully protonates the aniline (
), eliminating silanol tailing. -
Phenyl Ligand: Provides unique
interactions with the aromatic ring, enhancing separation of the halogenated regioisomers.
-
Comparative Data Table
| Parameter | Method A (Generic C18, pH 7) | Method B (Phenyl-Hexyl, Acidic) | Status |
| Tailing Factor ( | 1.8 - 2.2 (Poor) | 1.05 - 1.15 (Excellent) | ✅ Improved |
| Resolution (Target vs. 6-Br) | 1.2 (Co-elution risk) | > 2.5 (Baseline separated) | ✅ Improved |
| Sulfoxide Detection | Masked by solvent front | Retained ( | ✅ Critical |
| Run Time | 25 mins | 12 mins (Fused-Core speed) | ✅ Faster |
Detailed Experimental Protocol (Method B)
Equipment & Reagents[1][2][3][4][5][6]
-
Instrument: HPLC with Diode Array Detector (DAD) or UV-Vis.
-
Column: HALO Phenyl-Hexyl, 4.6 x 100 mm, 2.7 µm (or equivalent Fused-Core column).
-
Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, LC-MS Grade Formic Acid.
Step-by-Step Workflow
1. Mobile Phase Preparation[5][6]
-
Phase A (Aqueous): Add 1.0 mL of Formic Acid to 1000 mL of Milli-Q water. Mix and degas.
-
Phase B (Organic): 100% Acetonitrile. Note: Do not add acid to organic to avoid precipitation if buffer salts were previously used.
2. Gradient Program
-
Flow Rate: 1.5 mL/min (Adjust for backpressure limits).
-
Column Temp: 35°C (Control is critical for regioisomer separation).
-
Injection Vol: 5.0 µL.
-
Detection: 254 nm (primary), 210 nm (impurity check).
| Time (min) | % Phase B | Description |
| 0.0 | 10 | Initial Hold (Traps polar sulfoxides) |
| 1.0 | 10 | Isocratic hold |
| 8.0 | 90 | Linear Gradient |
| 10.0 | 90 | Wash (Elutes dibromo species) |
| 10.1 | 10 | Re-equilibration |
| 13.0 | 10 | End of Run |
3. System Suitability Test (SST)
Before running samples, inject a Resolution Solution containing:
-
This compound (Target)
-
2-(ethylsulfanyl)aniline (Precursor)
-
Acceptance Criteria: Resolution (
) between Precursor and Target > 5.0. Tailing factor of Target < 1.3.
Method Validation Logic
To ensure this method is "Self-Validating" (Trustworthiness), follow this decision tree for troubleshooting and validation.
Figure 2: Troubleshooting logic for method validation. Blue nodes indicate steps, Red indicates failure modes, Green indicates success.
References
-
Advanced Materials Technology. (2023). Isocratic Separation of Anilines on HALO® RP-Amide and Phenyl-Hexyl. Application Note 21-B. Link
-
SIELC Technologies. (2018).[4] Separation of 2-Nitro-4-(propylthio)aniline on Newcrom R1 HPLC column. (Demonstrates separation of thio-aniline analogs). Link
-
Sigma-Aldrich. (n.d.). 4-bromo-3-(ethanesulfonyl)aniline Certificate of Analysis & Structure. (Reference for oxidation byproduct structures). Link
-
National Institutes of Health (PMC). (2014). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives. (Provides synthesis context for bromo-anilines). Link
-
ChemicalBook. (2023). 4-Bromoaniline: synthesis and applications in organic synthesis. (General reactivity and impurity profile of bromoanilines). Link
Sources
Spectroscopic Characterization of Thioether and Amine Moieties: An IR-Centric Comparative Guide
Executive Summary
In the structural elucidation of small molecule drugs and ligands, the discrimination between nitrogen-containing functionalities (amines) and sulfur-containing linkers (thioethers/sulfides) presents a distinct spectroscopic challenge. While Infrared (IR) spectroscopy is the gold standard for detecting polar amine groups due to significant dipole moment changes, it often fails to definitively characterize thioethers due to their weak absorption cross-sections.
This guide provides an objective technical comparison of IR spectroscopy against alternative methods (Raman) for these specific functional groups. It details the causal physics behind the signals, provides a self-validating experimental protocol, and offers a decision-making framework for analytical workflows.
Part 1: The Amine Signature (The "Loud" Signal)
Mechanistic Causality
Amines (
Diagnostic Peak Assignments
The classification of amines relies on the "N-H Count" rule.
| Mode | Frequency ( | Intensity | Assignment Logic |
| N-H Stretch | 3300 – 3500 | Medium/Variable | Primary ( |
| N-H Bend (Scissoring) | 1580 – 1650 | Medium/Strong | Diagnostic for |
| C-N Stretch | 1000 – 1350 | Medium | Highly coupled vibration; less diagnostic but useful for confirmation. |
| N-H Wag | 665 – 910 | Broad/Strong | "Dirty" region; often broad due to hydrogen bonding. |
Classification Logic (Visualization)
The following decision tree illustrates the standard operating procedure for classifying amine substitution levels based on spectral data.
Figure 1: Logic flow for differentiating primary, secondary, and tertiary amines based on N-H stretching patterns.
Part 2: The Thioether Challenge (The "Silent" Signal)
The Physics of Invisibility
Thioethers (
-
Mass Effect: The sulfur atom is heavy (32 amu), shifting stretching vibrations to the low-frequency "fingerprint" region (
). -
Dipole Physics: The
bond is relatively symmetric and less polar than or . Consequently, the change in dipole moment ( ) during vibration is minimal, leading to weak or non-existent IR absorption.
Comparative Analysis: IR vs. Raman
For thioethers, IR spectroscopy is often the inferior choice. The table below compares IR with Raman spectroscopy, which relies on polarizability changes rather than dipole changes.
| Feature | IR Spectroscopy (The Standard) | Raman Spectroscopy (The Alternative) |
| Thioether (C-S) Signal | Weak / Invisible. Buried in fingerprint noise. | Strong / Distinct. High polarizability of Sulfur creates intense Raman scattering. |
| Amine (N-H) Signal | Strong. Best for detection. | Weak. N-H is a poor Raman scatterer. |
| Water Interference | High (OH masks NH). Requires dry samples. | Low. Ideal for aqueous solutions/biologicals.[5] |
| Primary Utility | Polar functional groups (C=O, OH, NH). | Non-polar backbones (C-C, C-S, S-S). |
Expert Insight: If your molecule's critical quality attribute (CQA) depends on the integrity of a thioether linkage (e.g., in an antibody-drug conjugate), do not rely solely on IR. Use Raman or NMR.
Part 3: Self-Validating Experimental Protocol
To ensure data integrity, we utilize a "Salt Shift" Validation method. This protocol converts the amine to an ammonium salt in situ. If the peaks in the
Materials
-
Instrument: FTIR Spectrometer with Diamond ATR (Attenuated Total Reflectance) accessory.
-
Reagents: Analytical grade HCl (vapor) or 1M HCl in ether.
-
Sample: Solid or oil residue of the target compound.
Step-by-Step Workflow
-
Background Acquisition: Clean the ATR crystal with isopropanol. Collect a 32-scan background spectrum to subtract atmospheric
and . -
Neat Sample Scan: Apply the sample to the crystal. Apply high pressure (clamp). Scan from
.-
Checkpoint: Look for the N-H doublet/singlet (
) and the weak C-S band ( ).
-
-
In-Situ Validation (The Salt Shift):
-
While the sample is still on the crystal, expose it to HCl vapor (hold a vial of conc. HCl near the sample for 10 seconds) OR add a drop of HCl/Ether and let it evaporate.
-
Mechanism:
.
-
-
Validation Scan: Re-scan the sample.
-
Amine Confirmation: The sharp N-H peaks (
) should vanish and be replaced by a broad "ammonium band" ( ). -
Thioether Confirmation: The C-S peak (
) should remain stationary (no protonation at Sulfur).
-
Experimental Workflow Diagram
Figure 2: The "Salt Shift" validation workflow for confirming amine presence and distinguishing it from non-basic signals.
References
-
Rocky Mountain Labs. (2023). Difference between Primary, Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]
-
LibreTexts Chemistry. (2021). IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
-
Michigan State University (MSU). Infrared Spectroscopy: Characteristic Absorptions. Retrieved from [Link]
-
University of Colorado Boulder. IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
Spectroscopy Online. (2025).[6] Traditional IR vs Raman Spectroscopy—and How to Carry Out Both Simultaneously. Retrieved from [Link]
-
Mettler Toledo. IR vs Raman Spectroscopy: Advantages & Limitations. Retrieved from [Link]
Sources
- 1. IR Absorption Table [webspectra.chem.ucla.edu]
- 2. How to distinguish compounds containing N-H stretching using IR spectrum?.. [askfilo.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Fourier Transform Infrared (FTIR) vs. Raman Spectroscopy: A Comprehensive Guide [labx.com]
- 6. FTIR combined with multivariate analysis for monitoring of solvent composition in CO2 capture plant. – SINTEF Blog [blog.sintef.com]
A Senior Application Scientist's Guide to the Elemental Analysis of C8H10BrNS
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and chemical research, the precise determination of a compound's elemental composition is a cornerstone of molecular characterization. It serves as a fundamental checkpoint for verifying the synthesis of a new chemical entity and ensuring its purity. This guide provides an in-depth comparison of methodologies for the elemental analysis of the exemplar compound C8H10BrNS, a molecule containing carbon, hydrogen, bromine, nitrogen, and sulfur. We will delve into the theoretical calculations, explore the nuances of various analytical techniques, and present a framework for data interpretation and validation.
Theoretical Elemental Composition: The Foundational Benchmark
Before embarking on any experimental analysis, it is imperative to establish the theoretical elemental composition of the target molecule, C8H10BrNS. This calculation provides the benchmark against which all experimental data will be compared.
The first step is to calculate the molecular weight of the compound using the atomic weights of its constituent elements:
-
Carbon (C): 8 atoms × 12.011 g/mol = 96.088 g/mol
-
Hydrogen (H): 10 atoms × 1.008 g/mol = 10.080 g/mol
-
Bromine (Br): 1 atom × 79.904 g/mol = 79.904 g/mol
-
Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol
-
Sulfur (S): 1 atom × 32.065 g/mol = 32.065 g/mol
Molecular Weight (MW) = 96.088 + 10.080 + 79.904 + 14.007 + 32.065 = 232.144 g/mol
With the molecular weight established, the theoretical percentage of each element can be determined:
-
%C = (96.088 / 232.144) × 100% = 41.39%
-
%H = (10.080 / 232.144) × 100% = 4.34%
-
%Br = (79.904 / 232.144) × 100% = 34.42%
-
%N = (14.007 / 232.144) × 100% = 6.03%
-
%S = (32.065 / 232.144) × 100% = 13.81%
These theoretical values are the "gold standard" for our analysis. Any significant deviation in experimental results will necessitate a thorough investigation into the sample's purity or the analytical methodology itself.
Experimental Determination: A Comparative Look at Leading Techniques
The experimental determination of elemental composition relies on a variety of analytical techniques, each with its own set of advantages and limitations. For a comprehensive analysis of C8H10BrNS, a combination of methods is often employed.
Combustion Analysis for Carbon, Hydrogen, Nitrogen, and Sulfur (CHNS)
Combustion analysis is a robust and widely used technique for determining the percentages of carbon, hydrogen, nitrogen, and, in many cases, sulfur in an organic compound.[1][2][3][4] The underlying principle is the complete and instantaneous oxidation of the sample through "flash combustion."[2]
Workflow of CHNS Combustion Analysis
Caption: Workflow of CHNS elemental analysis by combustion.
Experimental Protocol for CHNS Analysis:
-
Sample Preparation: Accurately weigh 1-3 mg of the C8H10BrNS sample into a tin capsule. The sample should be homogenous and free of solvent residues.
-
Instrument Calibration: Calibrate the CHNS analyzer using certified organic analytical standards with known elemental compositions. This step is crucial for ensuring the accuracy of the results.[5]
-
Analysis: Introduce the encapsulated sample into the combustion furnace of the analyzer, which is typically heated to around 1000°C in an oxygen-rich environment.[4]
-
Combustion and Conversion: The sample undergoes rapid combustion, converting carbon to carbon dioxide (CO2), hydrogen to water (H2O), nitrogen to nitrogen gas (N2) and nitrogen oxides (NOx), and sulfur to sulfur dioxide (SO2).
-
Reduction and Separation: The combustion gases are swept by an inert carrier gas (typically helium) over heated copper, which reduces any NOx to N2.[4] The mixture of CO2, H2O, N2, and SO2 is then passed through a gas chromatography column to separate the individual components.[6]
-
Detection: A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column.[6]
-
Data Analysis: The instrument's software integrates the detector signals and calculates the percentage of each element based on the initial sample weight and the calibration data.
Halogen Determination: Addressing the Bromine Component
Standard CHNS analyzers are not equipped to determine halogens. Therefore, a separate analysis is required for bromine. Several methods are available, with the Carius method and sodium fusion followed by ion chromatography being common choices.
1. Carius Halogen Method:
This is a classical, albeit time-consuming, gravimetric method.
Principle: A known mass of the organic compound is heated in a sealed Carius tube with fuming nitric acid in the presence of silver nitrate.[7] The carbon and hydrogen are oxidized, and the bromine is converted to silver bromide (AgBr). The precipitated AgBr is then filtered, dried, and weighed to determine the bromine content.[7]
2. Sodium Fusion Followed by Ion Chromatography (IC):
This modern approach offers higher throughput and sensitivity.
Principle: The organic compound is fused with sodium metal, which converts the covalently bonded bromine into ionic sodium bromide (NaBr).[8] The resulting fusion mixture is dissolved in water, and the bromide ion concentration is quantified using ion chromatography.[8]
Workflow for Halogen Analysis by Sodium Fusion-IC
Caption: Workflow for halogen analysis via sodium fusion and ion chromatography.
Comparison of Analytical Techniques
| Feature | CHNS Combustion Analysis | Carius Halogen Method | Sodium Fusion-IC |
| Elements Determined | C, H, N, S | Halogens (e.g., Br) | Halogens (e.g., Br) |
| Principle | Combustion & Gas Chromatography | Wet Oxidation & Gravimetry | Fusion & Ion Chromatography |
| Speed | Rapid (minutes per sample) | Slow (hours to days) | Moderate |
| Sample Size | Small (1-3 mg) | Larger (10-100 mg) | Small (1-5 mg) |
| Accuracy | High | Good, but operator dependent | High |
| Precision | High | Moderate | High |
| Throughput | High | Low | High |
| Safety Concerns | High temperatures, pressurized gases | Fuming acids, sealed glass tubes under pressure | Molten sodium (highly reactive) |
Data Interpretation and Validation: Ensuring Trustworthiness
The ultimate goal of elemental analysis is to confirm the empirical formula of a compound. The experimental results should closely match the theoretical values.
Acceptance Criteria:
For publication in many peer-reviewed journals, the experimentally determined values for C, H, and N should be within ±0.4% of the calculated theoretical values.[5][9] While not always explicitly stated for other elements, this is a good benchmark for overall purity.
| Element | Theoretical % | Hypothetical Experimental % | Deviation | Pass/Fail (±0.4%) |
| C | 41.39 | 41.25 | -0.14 | Pass |
| H | 4.34 | 4.38 | +0.04 | Pass |
| N | 6.03 | 6.10 | +0.07 | Pass |
| S | 13.81 | 13.75 | -0.06 | Pass |
| Br | 34.42 | 34.31 | -0.11 | Pass |
Sources of Error and Mitigation:
-
Sample Impurity: The presence of residual solvents or other impurities is a common cause of discrepant results. Ensure the sample is thoroughly dried and purified before analysis.[5]
-
Incomplete Combustion: This can lead to lower-than-expected carbon values. Modern analyzers are optimized to prevent this, but proper maintenance and the use of combustion catalysts are important.[4]
-
Hygroscopic Samples: Samples that readily absorb moisture from the atmosphere can lead to inaccurate hydrogen values. Handling such samples in a dry box is recommended.
-
Instrument Calibration: An improper or drifted calibration will lead to systematic errors. Regular calibration with certified standards is essential.[5]
Method Validation:
A robust analytical method should be validated for several key parameters to ensure its reliability.[10]
-
Accuracy: The closeness of the experimental value to the true value. This is assessed using certified reference materials.[10]
-
Precision: The degree of agreement among a series of measurements of the same sample. It is typically expressed as the standard deviation or relative standard deviation.[10]
-
Specificity: The ability to accurately measure the analyte in the presence of other components.
-
Linearity: The ability to produce results that are directly proportional to the concentration of the analyte over a given range.
By adhering to rigorous experimental protocols, employing well-maintained and calibrated instrumentation, and critically evaluating the data against theoretical values and established acceptance criteria, researchers can confidently determine the elemental composition of novel compounds like C8H10BrNS, a critical step in the journey of drug discovery and development.
References
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Aakash Institute. (n.d.). Lassaigne's Test for Detection of Halogens, Carius Method for Quantitative Analysis of Halogens, Practice Problems & FAQs in Chemistry. Retrieved from [Link]
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University of California Irvine. (n.d.). Fundamentals of analytical chemistry / Douglas A. Skoog, Donald M. West, F. James Holler, Stanley R. Crouch. Retrieved from [Link]
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UNT Digital Library. (2026, January 13). Determination of Halogens in Organic Compounds by Using Sodium Fusion-Ion Chromatography Method. Retrieved from [Link]
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Cengage. (n.d.). Fundamentals of Analytical Chemistry, 10th Edition. Retrieved from [Link]
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Jordi Labs. (n.d.). CHNO by Combustion | Oxidation. Retrieved from [Link]
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SlideShare. (n.d.). C H N S ANALYSIS.pptx. Retrieved from [Link]
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The Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers. Retrieved from [Link]
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Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]
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Chemistry.Com.Pk. (2022, September 20). Free Download Fundamentals of Analytical Chemistry (10th Ed.) by Skoog, West, Holler & Crouch. Retrieved from [Link]
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Elsevier. (n.d.). Analytical Chemistry of Organic Halogen Compounds - 1st Edition. Retrieved from [Link]
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eBay. (n.d.). Fundamentals of Analytical Chemistry by Crouch, Skoog, Holler.... Retrieved from [Link]
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Spectroscopy Online. (2023, August 16). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Retrieved from [Link]
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ASTM International. (2023). ASTM E777: 2023 Standard Test Method for Carbon & Hydrogen in Refuse-Derived Fuel. Retrieved from [Link]
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ASTM International. (2023, April 1). Carbon and Hydrogen in the Analysis Sample of Refuse- Derived Fuel1. Retrieved from [Link]
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Inorganic Chemistry Frontiers. (2021, December 21). Elemental analysis: an important purity control but prone to manipulations. Retrieved from [Link]
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Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]
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ALS Global. (n.d.). Halogen analysis. Retrieved from [Link]
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ACS Central Science. (2022, June 23). An International Study Evaluating Elemental Analysis. Retrieved from [Link]
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Journal of Food Composition and Analysis. (2010). Validation of an ICP-OES method for macro and trace element determination in Laminaria and Porphyra seaweeds from four different. Retrieved from [Link]
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PDF Standards Store. (2004). ASTM-E777 2004 PDF. Retrieved from [Link]
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ASTM International. (2008, October 15). ASTM E777-08 - Standard Test Method for Carbon and Hydrogen in the Analysis Sample of Refuse-Derived Fuel (Withdrawn 2017). Retrieved from [Link]
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ANSI Webstore. (n.d.). ASTM E777-17a - Standard Test Method for Carbon and Hydrogen in the Analysis Sample of Refuse-Derived Fuel. Retrieved from [Link]
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University of British Columbia. (n.d.). Summary of CHNS Elemental Analysis Common Problems. Retrieved from [Link]
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Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]
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-
Chemistry LibreTexts. (2021, March 21). 1: Elemental Analysis. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-bromo-2-(ethylsulfanyl)aniline
For researchers and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-bromo-2-(ethylsulfanyl)aniline, a halogenated aromatic amine. The procedures outlined herein are synthesized from established safety data sheets for analogous compounds and regulatory guidelines, ensuring a robust and reliable methodology.
The intrinsic hazards of this compound, including its presumed toxicity upon ingestion or skin contact, potential as a skin and eye irritant, and risk of organ damage with prolonged exposure, necessitate meticulous handling and disposal.[1][2][3][4][5][6][7] Furthermore, its classification as a halogenated organic compound places it under specific environmental regulations to prevent contamination of soil and water systems.[2][8]
Section 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal-related activities, a thorough understanding of the potential hazards is crucial. Based on data from structurally similar aromatic amines and bromoanilines, this compound should be handled as a hazardous substance.
Key Hazards:
-
Acute Toxicity: Harmful if swallowed and toxic in contact with skin.[1][6][7]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][4][6]
-
Systemic Effects: Absorption through the skin may lead to the formation of methemoglobin, which impairs oxygen transport in the blood.[2][8][9]
-
Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[2][3][4][5][7]
-
Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[1][4][6]
-
Environmental Hazard: Presumed to be toxic to aquatic life with long-lasting effects.[2][8]
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact and absorption, which can lead to systemic toxicity.[1][8][10] |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes or airborne particles that can cause severe eye irritation.[1] |
| Body Protection | A lab coat or chemical-resistant apron. | To prevent contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. | To be used in case of insufficient ventilation or when handling large quantities to prevent respiratory irritation.[1][3] |
All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8]
Section 2: Spill Management and Decontamination
In the event of an accidental spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated.[1]
-
Don Appropriate PPE: Before approaching the spill, ensure all required PPE is correctly worn.
-
Contain the Spill: For solid spills, carefully sweep the material to prevent dust formation.[3][4][5][9] If appropriate, moistening the material slightly can help to minimize airborne dust.[9] For liquid spills, use an inert absorbent material such as clay, diatomaceous earth, or sand to soak up the substance.[1][6]
-
Collect the Waste: Carefully scoop the contained material and absorbent into a clearly labeled, sealable hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Personal Decontamination: Remove and launder contaminated clothing before reuse.[6] Thoroughly wash hands and any exposed skin with soap and water.[1]
Section 3: Disposal Pathway for this compound
The disposal of this compound must adhere to all local, regional, and national regulations for hazardous waste.[1][8][11] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]
Decision Tree for Proper Disposal:
Caption: Decision-making workflow for the disposal of this compound.
Detailed Disposal Protocol:
-
Waste Identification and Labeling:
-
Segregation and Storage:
-
Final Disposal:
-
The primary recommended method of disposal is through a licensed professional waste disposal service.[2]
-
This service will typically employ high-temperature incineration with an afterburner and scrubber to ensure the complete destruction of the halogenated organic compound and to neutralize harmful combustion byproducts like hydrogen bromide and nitrogen oxides.[2][9]
-
Section 4: Regulatory Compliance
The disposal of halogenated organic compounds is regulated by environmental agencies such as the U.S. Environmental Protection Agency (EPA). It is imperative to comply with all applicable regulations to avoid penalties and environmental damage.[14] While "this compound" is not explicitly listed in some older documents, it falls under the category of halogenated organic compounds. For instance, p-Chloroaniline is listed as a regulated semi-volatile organic compound.[15]
Occupational Safety and Health Administration (OSHA) standards mandate that employers provide a safe workplace, which includes proper training for handling hazardous chemicals and clear communication of risks.[16][17]
References
-
4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET - Techno PharmChem. Available at: [Link]
-
4-Bromoaniline - SAFETY DATA SHEET. Available at: [Link]
-
p-BROMOANILINE - International Chemical Safety Cards. Available at: [Link]
-
4-BROMO ANILINE FOR SYNTHESIS MSDS CAS No - Loba Chemie. Available at: [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - EPA. Available at: [Link]
-
Hazard Classification Guidance for Manufacturers, Importers, and Employers - OSHA. Available at: [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 - eCFR. Available at: [Link]
-
OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration. Available at: [Link]
-
4-Bromoaniline SDS - Download & Subscribe for Updates. Available at: [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. Available at: [Link]
-
What Are the OSHA Requirements for Chemical Storage? - American Hazmat Rentals. Available at: [Link]
-
Understanding OSHA Chemical Storage Requirements - PolyStar Containment. Available at: [Link]
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Personal protective equipment for handling 4-bromo-2-(ethylsulfanyl)aniline
Executive Hazard Analysis: The "Silent Permeator"
Handling 4-bromo-2-(ethylsulfanyl)aniline presents a dual-threat profile often underestimated in standard organic synthesis. Unlike generic reagents, this compound combines the immediate acute toxicity of halogenated anilines with the permeation aggression of organosulfur compounds.
The Critical Risks:
-
Methemoglobinemia (The Silent Killer): Like its parent anilines, this compound can oxidize hemoglobin to methemoglobin, stripping blood of its oxygen-carrying capacity. Cyanosis (blue lips/fingernails) is a late-stage symptom; exposure must be prevented before symptoms arise.
-
Transdermal Permeation: The ethylsulfanyl (thioethyl) moiety increases lipophilicity, allowing the molecule to permeate standard nitrile gloves faster than simple aniline.
-
Olfactory Fatigue: The sulfur component may initially present a stench, but rapid olfactory fatigue can mask dangerous airborne concentrations.
The Barrier Strategy: Personal Protective Equipment (PPE)
Standard laboratory PPE is insufficient for this compound. You must employ a "Defense in Depth" strategy.
A. Hand Protection: The "Double-Shell" Protocol
Scientific Rationale: Aniline derivatives possess solubility parameters close to Nitrile rubber, leading to rapid breakthrough (often <15 minutes). The sulfur side-chain acts as a permeation enhancer.
-
Layer 1 (Inner): Laminate Film (e.g., Silver Shield/4H) .
-
Layer 2 (Outer): 5-8 mil Nitrile (High Dexterity) .
-
Function: Mechanical protection and grip.[3] Acts as a sacrificial layer against splashes.
-
Protocol: Change outer gloves immediately upon any visible splash.
-
B. Respiratory Protection[1][4][5][6][7]
-
Solid Handling (Weighing): P100/N100 Particulate Respirator . Aniline salts form dusts that are instantly absorbed via lung tissue.
-
Solution Handling: Half-mask with OV/P100 Combo Cartridges .
-
Why: The vapor pressure of the ethylsulfanyl group can generate significant VOCs even at room temperature.
-
C. Visual Decision Matrix
Use the following logic flow to determine your PPE requirements based on operational scale.
Figure 1: PPE Decision Matrix based on physical state and scale of operation.
Operational Workflow: Step-by-Step
Phase 1: Preparation & Weighing
Objective: Eliminate static-driven dust dispersion.
-
Static Control: Organosulfur solids are prone to static charge. Use an anti-static gun or ionizing bar inside the balance enclosure before spatulating.
-
Containment: Weigh inside a dedicated balance enclosure or a fume hood with the sash at the lowest working position.
-
Lining: Place a disposable absorbent mat (plastic side down) on the balance surface to capture micro-spills.
Phase 2: Solubilization & Reaction
Objective: Prevent vapor release and "runaway" exotherms.
-
Solvent Choice: Avoid chlorinated solvents (DCM/Chloroform) if possible, as they enhance skin permeability of anilines. Use Ethyl Acetate or Toluene if chemistry permits.
-
Addition: Add solvent slowly. The ethylsulfanyl group can be oxidation-sensitive. Ensure the reaction vessel is purged with Nitrogen/Argon to prevent S-oxidation by atmospheric oxygen.
-
Temperature: Keep reaction temperature <50°C unless reflux is strictly required. Higher temperatures exponentially increase vapor pressure and permeation rates.
Phase 3: Decontamination & Disposal
Objective: Prevent "Stench" complaints and environmental contamination.
-
Do NOT use Bleach: While bleach oxidizes sulfur smells, it reacts with anilines to form chloramines (toxic/explosive).
-
The "Stench Bag" Method:
-
Collect all solid waste (gloves, paper towels) in a sealable Ziploc bag inside the hood.
-
Place that bag into a secondary heavy-duty hazardous waste bag.
-
Label clearly: "HALOGENATED ORGANIC - CONTAINS SULFUR - STENCH."
-
Quantitative Data: Glove Breakthrough Times
Note: Data extrapolated from homologous halogenated anilines and sulfides.
| Glove Material | Thickness (mil) | Est. Breakthrough Time | Rating |
| Laminate (Silver Shield) | 2.7 | > 480 min | Excellent |
| Viton / Butyl | 12-14 | > 240 min | Good |
| Nitrile (Standard) | 4-5 | < 15 min | Poor |
| Latex | 4-6 | Immediate | Do Not Use |
Emergency Response: The "Self-Validating" Check
If exposure is suspected, do not wait for symptoms. Perform this check immediately:
-
The Nailbed Test: Inspect fingernails under bright light. A bluish/grey tint indicates early cyanosis (Methemoglobinemia).
-
Decontamination:
-
Medical Alert: Inform emergency personnel specifically of "Aniline/Methemoglobinemia Risk." Mention Methylene Blue as the potential antidote.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
PubChem. (n.d.). 4-Bromoaniline Compound Summary (Structural Analog). National Library of Medicine. [Link]
-
ECHA (European Chemicals Agency). (n.d.). Substance Information: Haloanilines. [Link][6]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
